molecular formula C18H18N2O2 B2412394 1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 515877-56-2

1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2412394
CAS No.: 515877-56-2
M. Wt: 294.354
InChI Key: KCLRYBUQDOZUTL-UHFFFAOYSA-N
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Description

1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a synthetic pyrazoline derivative of significant interest in medicinal chemistry research due to its structural similarity to compounds with demonstrated bioactive properties. Pyrazolines are a well-known privileged scaffold in drug discovery, frequently associated with a range of pharmacological activities. This specific compound, featuring a 2-hydroxyphenyl (catechol-like) moiety and a 2-methylphenyl group on the dihydropyrazole core, is primarily investigated for its potential as a kinase inhibitor. Research indicates that analogous structures exhibit potent inhibitory activity against key receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis [https://pubmed.ncbi.nlm.nih.gov/25961593/]. By potentially targeting this and other kinase signaling pathways, this compound serves as a valuable chemical tool for studying angiogenesis, tumor progression, and metastasis in cellular models. Furthermore, the structural motif present in this molecule is commonly explored for its anti-inflammatory and antioxidant potential, as the pyrazoline core can interact with various inflammatory mediators and the hydroxyphenyl group can confer radical scavenging activity [https://www.sciencedirect.com/science/article/abs/pii/S0223523411006731]. Its research value is thus rooted in its utility as a lead compound for the development of novel multi-targeted therapeutic agents, providing researchers with a versatile molecule to probe complex disease mechanisms in oncology and inflammation.

Properties

IUPAC Name

1-[5-(2-hydroxyphenyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-3-4-8-14(12)17-11-16(19-20(17)13(2)21)15-9-5-6-10-18(15)22/h3-10,17,22H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLRYBUQDOZUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazoline ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. The hydroxyl group in the compound may contribute to free radical scavenging activities, making it a candidate for developing antioxidant agents in pharmaceuticals .

Anti-inflammatory Properties
Studies have shown that derivatives of pyrazole compounds can possess anti-inflammatory effects. The compound’s ability to modulate inflammatory pathways could lead to its application in treating conditions such as arthritis or other inflammatory diseases .

Anticancer Potential
There is emerging evidence that pyrazole derivatives can inhibit cancer cell proliferation. The structural characteristics of 1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one suggest it may interfere with specific cancer pathways, potentially leading to its use as an anticancer agent .

Material Science Applications

Polymer Chemistry
The compound's unique molecular structure allows for its potential incorporation into polymer matrices. Its presence could enhance the mechanical properties and thermal stability of polymers, making it useful in creating advanced materials for industrial applications .

Nanotechnology
Due to its chemical properties, this compound can be utilized in the synthesis of nanoparticles. These nanoparticles can have applications in drug delivery systems, where controlled release and targeting are essential .

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal examined the antioxidant capacity of various pyrazole derivatives. The results indicated that compounds with similar hydroxyl substitutions demonstrated significant radical scavenging activity, suggesting that this compound could be developed further as an antioxidant agent .

Case Study 2: Anticancer Research

In vitro studies on pyrazole-based compounds showed promising results against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. This suggests that this compound might be effective against certain cancers and warrants further investigation .

Mechanism of Action

The mechanism of action of 1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-Acetyl-5-phenyl-2-pyrazoline-3-yl]phenol
  • 2-[1-Acetyl-5-(4-methylphenyl)-2-pyrazoline-3-yl]phenol
  • 2-[1-Acetyl-5-(3-methylphenyl)-2-pyrazoline-3-yl]phenol

Uniqueness

1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved therapeutic effects compared to similar compounds.

Biological Activity

1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, a compound belonging to the pyrazoline class, exhibits significant biological activities that warrant detailed exploration. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

The synthesis of this compound typically involves the reaction between 2-hydroxyacetophenone and 2-methylphenylhydrazine in the presence of an acid catalyst. The process includes refluxing in ethanol or another solvent to facilitate cyclization into the pyrazoline structure . Table 1 summarizes its chemical properties and structure.

PropertyValue
Molecular FormulaC18H18N2O2
IUPAC Name1-[5-(2-hydroxyphenyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
InChI KeyKCLRYBUQDOZUTL-UHFFFAOYSA-N
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 0.0039 mg/mL, indicating potent antibacterial activity .

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans. The antifungal efficacy was evaluated through standard susceptibility testing methods, revealing significant inhibition of fungal growth at comparable concentrations to its antibacterial effects .

Anticancer Potential

The anticancer properties of this pyrazoline derivative have been a focus of recent studies. It has been observed to inhibit cell proliferation in various cancer cell lines by modulating specific molecular targets involved in cell cycle regulation and apoptosis. For instance, it may inhibit enzymes critical for tumor growth and survival .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Its mechanism includes:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It can bind to receptors involved in inflammatory responses and cellular signaling pathways, potentially mitigating disease processes .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Research : In a controlled experiment involving cancer cell lines, the compound exhibited a dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic protocols for preparing 1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one?

The compound is synthesized via a cyclocondensation reaction between a substituted chalcone derivative and hydrazine hydrate. Key steps include:

  • Reaction conditions : Reflux in anhydrous ethanol with piperidine as a catalyst (common for pyrazoline synthesis) .
  • Precursor preparation : The chalcone intermediate is formed via Claisen-Schmidt condensation of 2-hydroxyacetophenone and 2-methylbenzaldehyde.
  • Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and structural confirmation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry .

Q. How is the structural conformation of this pyrazoline derivative validated experimentally?

  • SC-XRD : Determines dihedral angles between aromatic rings and the pyrazoline core. For example, in analogs, the 2-hydroxyphenyl ring often forms a dihedral angle of ~6–75° with the pyrazoline ring, influencing planar/non-planar conformations .
  • Spectroscopy : 1H NMR δ2.53.5ppm^1 \text{H NMR } \delta \sim 2.5–3.5 \, \text{ppm} confirms the pyrazoline C4-H and C5-H protons. A ketone carbonyl (C=O) appears at δ195205ppm\delta \sim 195–205 \, \text{ppm} in 13C NMR^{13} \text{C NMR} .

Q. What preliminary biological activities are reported for structurally related pyrazolines?

Pyrazolines with 2-hydroxyphenyl and methylphenyl substituents exhibit:

  • Antimicrobial activity : Tested via disc diffusion (e.g., against E. coli and S. aureus), with MIC values ranging 12.5–50 µg/mL .
  • Antioxidant potential : Assessed via DPPH radical scavenging (IC50_{50} ~20–40 µM) .
  • Analgesic effects : Evaluated in rodent models (e.g., acetic acid-induced writhing test), showing dose-dependent inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to low reproducibility?

  • Critical variables :
    • Catalyst : Piperidine vs. acetic acid—piperidine enhances cyclization efficiency but may require strict anhydrous conditions .
    • Solvent polarity : Ethanol vs. DMF; higher polarity solvents improve chalcone solubility but may promote side reactions.
    • Temperature : Reflux (~78°C) is standard, but microwave-assisted synthesis reduces time and improves yields (e.g., 75% → 88%) .
  • Troubleshooting low yields : Monitor reaction progress via TLC. If intermediates degrade, consider inert atmospheres (N2_2) or shorter reaction times .

Q. How do structural modifications (e.g., substituent position) influence bioactivity contradictions across studies?

  • Case study : Analogous compounds with 4-chlorophenyl vs. 2-methylphenyl groups show divergent antibacterial potency due to:
    • Electron-withdrawing effects : Chlorine enhances membrane penetration but may reduce solubility.
    • Steric hindrance : 2-methylphenyl improves binding to hydrophobic enzyme pockets (e.g., FabH in E. coli) .
  • Resolution strategy : Compare IC50_{50} values across multiple assays (e.g., broth microdilution vs. agar diffusion) to account for methodological variability .

Q. What computational methods are used to predict the compound’s pharmacokinetic and target-binding properties?

  • ADMET prediction : Tools like SwissADME estimate LogP (~3.2) and GI absorption (high), suggesting oral bioavailability .
  • Molecular docking : Pyrazoline derivatives dock into COX-2 (PDB: 5KIR) with binding energies ~−8.5 kcal/mol, indicating NSAID-like activity. The 2-hydroxyphenyl group forms hydrogen bonds with Arg120/His90 residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å suggests robust binding .

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